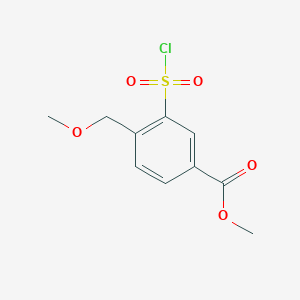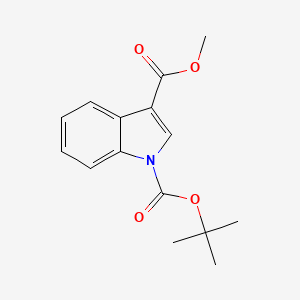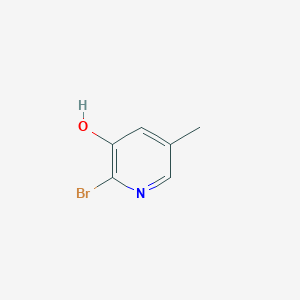
Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate
Descripción general
Descripción
“Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate” is likely an organic compound that contains a benzoate ester group and a chlorosulfonyl group . The presence of these functional groups suggests that it could be involved in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoate group), a sulfonyl chloride group, and a methoxymethyl group. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The chlorosulfonyl group is a good leaving group, so it could be involved in substitution reactions. The benzoate ester group could undergo hydrolysis under acidic or basic conditions to yield benzoic acid and methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzoate esters are colorless liquids or low-melting solids . The presence of the chlorosulfonyl group might make the compound reactive and potentially hazardous.Aplicaciones Científicas De Investigación
1. Catalytic Reduction Studies
King and Strojny (1982) investigated the reduction of methyl benzoate and benzoic acid on Y2O3 catalysts, revealing insights into the reduction mechanisms and the role of surface methoxide during the reaction, which is relevant to the study of methyl benzoate derivatives like Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate (King & Strojny, 1982).
2. Photochemical Properties
Plíštil et al. (2006) explored the photochemistry of benzoate derivatives, which can be crucial for understanding the behavior of similar compounds under different lighting conditions, thereby affecting their potential applications in various scientific fields (Plíštil et al., 2006).
3. Biosynthesis Applications
Harper et al. (1989) demonstrated the role of chloromethane, a related compound, as a methyl donor in the biosynthesis of esters, which could be relevant for the understanding of methyl esters like Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate in similar biosynthetic pathways (Harper et al., 1989).
4. Crystal Structure Analysis
Suchetan et al. (2016) compared the crystal structures of similar benzoic acid derivatives, providing insights into the molecular arrangements that could be applicable to the study of Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate (Suchetan et al., 2016).
5. Insecticidal Activity
Chen et al. (2018) examined the insecticidal properties of methyl benzoate analogs, suggesting potential pest control applications for related compounds (Chen et al., 2018).
6. Liquid Crystalline and Fluorescence Properties
Muhammad et al. (2016) synthesized and studied a series of methyl benzoates for their liquid crystalline and fluorescence properties, which could be relevant for similar compounds in materials science (Muhammad et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-chlorosulfonyl-4-(methoxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO5S/c1-15-6-8-4-3-7(10(12)16-2)5-9(8)17(11,13)14/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHWCNWUKXKMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate | |
CAS RN |
1154149-38-8 | |
| Record name | methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1438613.png)










![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1438628.png)
![1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438633.png)
